2-(3-acetyl-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-acetyl-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone is a complex organic compound that features an indole core, a piperazine ring, and a trimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction involving a suitable precursor.
Attachment of the Trimethoxybenzyl Group: The final step involves the attachment of the trimethoxybenzyl group to the piperazine ring through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the indole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Indol-3-yl)-4-methyl-thiazole-5-carboxylic acid ethyl ester
- 2-(1H-Indol-3-yl)-4-methyl-thiazole-5-carboxylic acid ethyl ester
Uniqueness
Compared to similar compounds, 2-(3-acetyl-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H31N3O5 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-(3-acetylindol-1-yl)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H31N3O5/c1-18(30)21-16-29(22-8-6-5-7-20(21)22)17-24(31)28-13-11-27(12-14-28)15-19-9-10-23(32-2)26(34-4)25(19)33-3/h5-10,16H,11-15,17H2,1-4H3 |
InChI Key |
FZMAFIULMHLGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCN(CC3)CC4=C(C(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.